3,3-difluoro-N-methoxy-N,2,2-trimethylpropanamide
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Overview
Description
3,3-Difluoro-N-methoxy-N,2,2-trimethylpropanamide is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a trimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoroacetylation reactions, where difluoroacetyl chloride reacts with appropriate amines under controlled conditions . Another approach involves the use of fluorinating agents such as Deoxo-Fluor reagent, which facilitates the conversion of alcohols to alkyl fluorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoroacetylation processes, utilizing cost-effective and readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of metal-free catalysts and environmentally benign solvents is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N-methoxy-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substituting agents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction can produce difluoro alcohols .
Scientific Research Applications
3,3-Difluoro-N-methoxy-N,2,2-trimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-methoxy-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s pharmacokinetics and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-N-methoxy-N-methylcyclobutanecarboxamide: Similar in structure but with a cyclobutane ring instead of a trimethylpropanamide moiety.
3,3-Difluoro-2-oxindoles: Contains a difluoro group and an oxindole structure, used in different applications.
Uniqueness
3,3-Difluoro-N-methoxy-N,2,2-trimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its trimethylpropanamide moiety differentiates it from other difluorinated compounds, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C7H13F2NO2 |
---|---|
Molecular Weight |
181.18 g/mol |
IUPAC Name |
3,3-difluoro-N-methoxy-N,2,2-trimethylpropanamide |
InChI |
InChI=1S/C7H13F2NO2/c1-7(2,5(8)9)6(11)10(3)12-4/h5H,1-4H3 |
InChI Key |
UGPXEQTWJRJCFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)F)C(=O)N(C)OC |
Origin of Product |
United States |
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